molecular formula C16H15FN2O2 B4046756 2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol

2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol

Cat. No.: B4046756
M. Wt: 286.30 g/mol
InChI Key: RTDJHOYAMZBQOC-UHFFFAOYSA-N
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Description

The compound “2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol” is a complex organic molecule that contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a phenol group (a benzene ring with a hydroxyl group). The presence of the fluorophenyl group suggests that this compound might have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. It contains a pyrazole ring, which is a type of heterocycle, and also has fluorophenyl and methoxyphenol groups attached. These groups are likely to influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The pyrazole ring, fluorophenyl group, and methoxyphenol group could all potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its name, it is likely to be a solid at room temperature. The presence of the fluorophenyl and methoxyphenol groups suggests that it might have interesting optical or electronic properties .

Scientific Research Applications

Synthesis and Characterization

Versatile Synthesis of Fluorinated Compounds : Shi, Wang, and Schlosser (1996) highlighted the use of 2-fluoro-3-methoxyacrylic acid derivatives for synthesizing fluorine-bearing pyrazolones and other heterocyclic compounds. This approach underlines the compound's utility in creating structurally diverse fluorinated molecules, which are crucial in pharmaceuticals and materials science Shi, G., Wang, Q., & Schlosser, M. (1996).

Molecular Docking and Quantum Chemical Calculations : Viji et al. (2020) explored the molecular structure and spectroscopic data of similar compounds through DFT calculations, providing insights into their molecular properties and potential biological effects. This study showcases the application of computational methods to understand the compound's structural and electronic characteristics Viji, A., et al. (2020).

Photophysical and Physicochemical Investigation

Photophysical Properties of Novel Pyrazoline Derivatives : Khan (2020) conducted a multi-step synthesis to investigate the photophysical properties of a similar pyrazoline derivative. The study demonstrated its application as a fluorescent chemosensor for detecting Fe3+ metal ions, highlighting the compound's potential in analytical and sensor technologies Khan, S. A. (2020).

Antimicrobial Activity

Synthesis and Antimicrobial Activity : Puthran et al. (2019) synthesized novel Schiff bases using a similar structural framework and evaluated their antimicrobial activity. Some derivatives exhibited excellent activity, showcasing the compound's relevance in developing new antimicrobial agents Puthran, D., et al. (2019).

Corrosion Inhibition

Corrosion Inhibition Studies : Lgaz et al. (2020) investigated the use of pyrazoline derivatives for corrosion inhibition of mild steel in hydrochloric acid solution. Their findings highlight the compound's practical application in protecting industrial materials against corrosion, an essential aspect of materials science and engineering Lgaz, H., et al. (2020).

Safety and Hazards

As with any chemical compound, handling “2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its exact physical and chemical properties .

Future Directions

The study of complex organic compounds like “2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, properties, and potential uses of this compound .

Properties

IUPAC Name

2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-21-10-6-7-12(16(20)8-10)15-9-14(18-19-15)11-4-2-3-5-13(11)17/h2-8,14,18,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDJHOYAMZBQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(C2)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 2
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 3
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 4
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 5
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol
Reactant of Route 6
2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenol

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